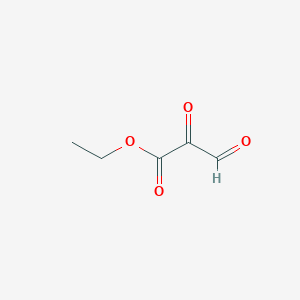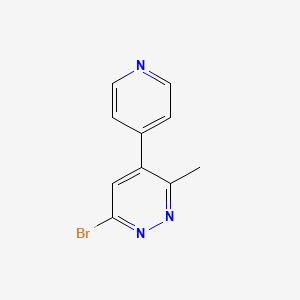
6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom at position 6, a methyl group at position 3, and a pyridin-4-yl group at position 4. Pyridazines and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
The synthesis of 6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers can provide functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Análisis De Reacciones Químicas
6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include Lewis acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed .
Aplicaciones Científicas De Investigación
6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules with potential therapeutic applications.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
6-Bromo-3-methyl-4-(pyridin-4-yl)pyridazine can be compared with other pyridazine derivatives, such as:
3,6-Diarylpyridazines: These compounds have aryl groups at positions 3 and 6 and exhibit different biological activities.
6-Arylpyridazin-3-ones: These derivatives have an aryl group at position 6 and a carbonyl group at position 3, leading to distinct chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
Fórmula molecular |
C10H8BrN3 |
|---|---|
Peso molecular |
250.09 g/mol |
Nombre IUPAC |
6-bromo-3-methyl-4-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C10H8BrN3/c1-7-9(6-10(11)14-13-7)8-2-4-12-5-3-8/h2-6H,1H3 |
Clave InChI |
FRMXMLVWAYNZRT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(C=C1C2=CC=NC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
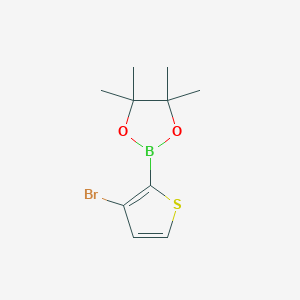
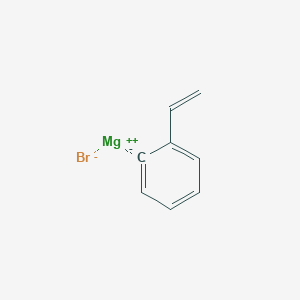
![tert-butyl 2-(iodomethyl)-octahydropyrano[2,3-c]pyrrole-6-carboxylate, Mixture of diastereomers](/img/structure/B13453176.png)
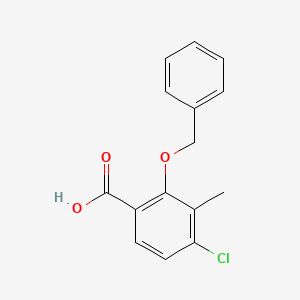

![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
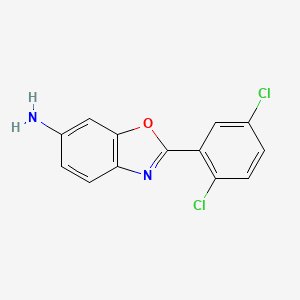
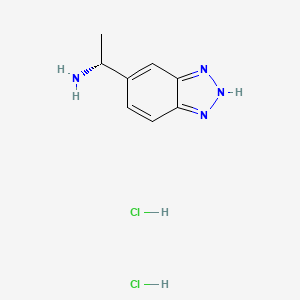
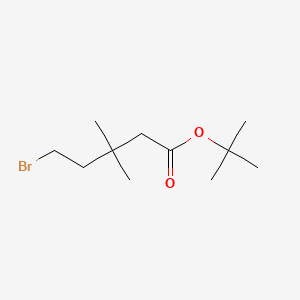
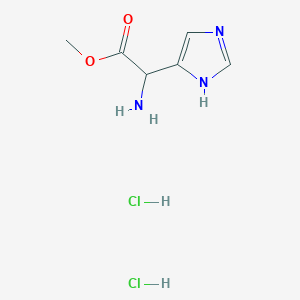
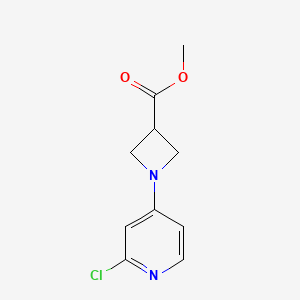
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
